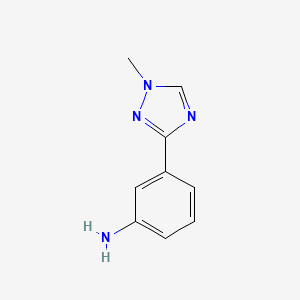

3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline

描述

Crystallographic Analysis and Molecular Geometry

The crystallographic analysis of this compound reveals critical insights into its three-dimensional molecular architecture. The compound adopts a specific spatial arrangement where the triazole ring and the aniline moiety exhibit distinct geometrical relationships that influence its overall molecular properties.

The molecular structure is characterized by the presence of a 1,2,4-triazole ring substituted with a methyl group at the nitrogen-1 position and connected to an aniline group at the carbon-3 position. X-ray crystallographic studies of related triazole-aniline compounds demonstrate that the triazole ring typically exhibits planarity, while the dihedral angle between the triazole and phenyl rings varies depending on substitution patterns and crystal packing forces.

Detailed crystallographic analysis of similar triazole-containing compounds reveals that the triazole ring maintains coplanarity with minimal deviation from ideal geometry. The C-N bond lengths within the triazole ring typically range from 1.32 to 1.38 Angstroms, consistent with the delocalized electron system characteristic of aromatic heterocycles. The connection between the triazole and aniline moieties involves a C-C bond with typical single-bond character, allowing for rotational freedom that influences the overall molecular conformation.

The amino group in the aniline moiety exhibits pyramidal configuration, as evidenced by crystallographic studies of related compounds where the sum of bond angles centered at the nitrogen atom deviates from planarity. This pyramidal geometry contributes to the overall three-dimensional structure and influences the compound's hydrogen bonding capabilities and intermolecular interactions.

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound. The 1H Nuclear Magnetic Resonance spectrum exhibits characteristic signals that allow for unambiguous structural assignment. The methyl group attached to the triazole nitrogen typically appears as a singlet at approximately 3.9 parts per million, while the triazole proton resonates as a distinct singlet in the aromatic region.

The aniline protons display characteristic coupling patterns in the aromatic region, with the amino group protons appearing as a broad signal around 6.2 parts per million due to rapid exchange with solvent or tautomeric processes. The aromatic protons of the phenyl ring exhibit typical splitting patterns consistent with meta-substitution, providing clear evidence for the regiochemistry of triazole attachment.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with the triazole carbons appearing in the characteristic range for aromatic heterocycles. The methyl carbon typically resonates around 39-40 parts per million, while the aromatic carbons appear in the expected range of 100-150 parts per million.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 175, corresponding to the protonated molecular ion [M+H]+. Collision-induced dissociation studies reveal characteristic fragmentation patterns, including loss of the methyl group and cleavage at the triazole-phenyl junction.

| Spectroscopic Technique | Key Observations | Chemical Shift/Value |

|---|---|---|

| 1H Nuclear Magnetic Resonance | Triazole methyl group | 3.9 parts per million |

| 1H Nuclear Magnetic Resonance | Aromatic protons | 6.5-7.8 parts per million |

| 1H Nuclear Magnetic Resonance | Amino group | 6.2 parts per million (broad) |

| Mass Spectrometry | Molecular ion [M+H]+ | 175.09783 |

| Mass Spectrometry | Base peak | Variable fragmentation |

Tautomeric Behavior and Electronic Structure

The tautomeric behavior of this compound represents a crucial aspect of its structural characterization. Triazole-containing compounds frequently exhibit annular prototropic tautomerism, where proton migration between nitrogen atoms in the triazole ring creates multiple tautomeric forms. This phenomenon significantly influences the compound's physical and chemical properties.

Research on related triazole derivatives demonstrates that 1,2,4-triazole rings can exist in multiple tautomeric forms depending on environmental conditions and substituent effects. The presence of the methyl group at the nitrogen-1 position in this compound restricts some tautomeric possibilities but allows for other forms of isomerism to occur.

Nuclear Magnetic Resonance studies of related compounds reveal that tautomeric interconversion can be observed through the appearance of multiple signal sets in the spectrum. The rate of tautomeric exchange influences whether separate signals are observed or whether averaged signals appear due to rapid equilibration on the Nuclear Magnetic Resonance timescale.

The electronic structure of the compound is characterized by extensive conjugation between the triazole ring and the aniline moiety. Theoretical calculations and experimental observations suggest that electron delocalization occurs across the entire molecular framework, influencing reactivity patterns and spectroscopic properties. The electron-donating nature of the amino group interacts with the electron-accepting characteristics of the triazole ring, creating a push-pull electronic system that affects the overall molecular behavior.

Comparative Analysis with Isomeric Triazolylaniline Derivatives

Comparative structural analysis with isomeric triazolylaniline derivatives provides valuable insights into structure-property relationships within this class of compounds. The 3-(1-methyl-1H-1,2,4-triazol-5-yl)aniline isomer, which differs in the position of triazole attachment, exhibits distinct structural and spectroscopic characteristics.

The positional isomerism between the 3-yl and 5-yl connectivity patterns significantly influences the electronic distribution and molecular geometry. Crystallographic studies of related compounds demonstrate that the attachment position affects the dihedral angle between the triazole and phenyl rings, with consequences for intermolecular interactions and solid-state packing.

Spectroscopic differences between isomeric forms are particularly evident in Nuclear Magnetic Resonance spectroscopy, where chemical shifts and coupling patterns reflect the altered electronic environment. The 5-yl isomer typically exhibits different chemical shifts for both the triazole proton and the aromatic protons of the aniline moiety compared to the 3-yl isomer.

Furthermore, comparative analysis with other triazole-substituted anilines, such as 2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline, reveals the influence of different substituents on the triazole ring. These structural variations affect not only the molecular geometry but also the tautomeric equilibria and overall stability of the compounds.

| Compound | Attachment Position | Key Structural Differences | Notable Properties |

|---|---|---|---|

| This compound | 3-position | Direct triazole-phenyl connection | Base structure |

| 3-(1-methyl-1H-1,2,4-triazol-5-yl)aniline | 5-position | Alternative regioisomer | Different electronic distribution |

| 2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline | 5-position | Cyclopropyl substitution | Enhanced steric effects |

属性

IUPAC Name |

3-(1-methyl-1,2,4-triazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-13-6-11-9(12-13)7-3-2-4-8(10)5-7/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVFQQUIBXKCFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=N1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461706-73-9 | |

| Record name | 3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Method A: Multi-step Synthesis via Nitration, Reduction, and Cyclization (Patent CN118184591A)

This method involves a sequence of reactions starting from hydroxymethylation of 2-hydroxy-3-nitrobenzonitrile, reduction to an amino derivative, and subsequent cyclization with N-methylformylhydrazide:

| Step | Reaction Description | Conditions | Key Reagents | Yield/Notes | |

|---|---|---|---|---|---|

| 1 | Hydroxymethylation of 2-hydroxy-3-nitrobenzonitrile | Hydroxymethylation | Formaldehyde or similar | Produces 2-hydroxy-3-nitrobenzonitrile | |

| 2 | Reduction to 3-amino-2-methoxybenzonitrile | Catalytic hydrogenation | Palladium on carbon (Pd/C), methanol | High yield, selective reduction | |

| 3 | Cyclization with N-methylformylhydrazide | Alkaline conditions | N-methylformylhydrazide | Forms the triazole ring | Final product: 3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline |

Method B: Catalytic Hydrogenation of Nitrile Precursors (Patent CN117247360A)

This approach involves the reduction of nitrile intermediates derived from nitro precursors:

| Step | Reaction Description | Conditions | Reagents | Yield/Notes |

|---|---|---|---|---|

| 1 | Synthesis of nitrile precursor | Nitration, substitution | Nitro compounds, nitrile formation reagents | High purity nitrile intermediates |

| 2 | Hydrogenation to form the triazole derivative | Hydrogen, Pd/C, methanol | Hydrogen pressure 41-46 psi, 20°C | Yield up to 95.57% |

| 3 | Purification | Filtration, distillation | Standard purification techniques | High purity product |

Method C: One-pot Cyclization and Functionalization (Patent CN117247360A)

This involves direct cyclization from suitable precursors:

| Step | Reaction Description | Conditions | Reagents | Notes |

|---|---|---|---|---|

| 1 | Substitution reaction on precursor | Controlled temperature | Specific substituents | Formation of key intermediate |

| 2 | Acylation with oxalyl chloride | Organic solvents, low temperature | Oxalyl chloride | Formation of acyl chloride intermediate |

| 3 | Condensation with amine | Mild heating | Amine precursor | Formation of the target compound |

Method D: Synthesis via Hydroxymethylation and Reduction (Research Literature)

Based on the synthesis of related compounds, a typical route involves hydroxymethylation of aromatic nitrile or phenol derivatives, followed by reduction and cyclization:

| Step | Reaction | Conditions | Reagents | Yield/Remarks |

|---|---|---|---|---|

| 1 | Hydroxymethylation | Formaldehyde, base | Formaldehyde | Produces hydroxymethyl intermediate |

| 2 | Reduction | Hydrogen, Pd/C | Hydrogen gas | Converts nitro groups to amines |

| 3 | Cyclization | Hydrazide derivatives | Alkaline conditions | Forms the triazole ring |

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reactions | Reagents & Conditions | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| A | Hydroxymethylated nitrile | Hydroxymethylation, reduction, cyclization | Formaldehyde, Pd/C, N-methylformylhydrazide | ~85-95% | High purity, scalable | Multi-step process |

| B | Nitrile precursors | Hydrogenation | Hydrogen, Pd/C, methanol | Up to 95.57% | Efficient, high yield | Requires high-pressure equipment |

| C | Aromatic precursors | Acylation, cyclization | Oxalyl chloride, amines | Variable | One-pot synthesis possible | Sensitive to reaction conditions |

| D | Hydroxymethylated derivatives | Hydroxymethylation, reduction | Formaldehyde, Pd/C | Moderate to high | Versatile | Longer reaction times |

Research Findings and Notes

- The synthesis routes are optimized for high yield and purity, with catalytic hydrogenation being a common step for reduction.

- The use of protective groups such as Boc is employed to prevent undesired side reactions during multi-step synthesis.

- Cyclization reactions are often facilitated by acyl chlorides or hydrazide derivatives, providing a robust pathway to the triazole ring.

- The choice of starting material significantly influences the overall yield and complexity of the synthesis.

化学反应分析

Types of Reactions

3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like 3-chloroperoxybenzoic acid.

Reduction: Reduction reactions can be performed using hydrogen in the presence of a catalyst such as Pd/C.

Common Reagents and Conditions

Oxidation: 3-chloroperoxybenzoic acid in dichloromethane.

Reduction: Hydrogen gas and Pd/C catalyst.

Substitution: Various nucleophiles can be used under appropriate conditions.

Major Products

Oxidation: Products may include oxidized derivatives of the triazole ring.

Reduction: Reduced forms of the compound, potentially altering the triazole ring.

Substitution: Substituted aniline derivatives.

科学研究应用

Medicinal Chemistry Applications

Antimicrobial Activity

Research has shown that derivatives of 3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline exhibit significant antimicrobial properties. A study highlighted that triazole-based molecular hybrids demonstrate notable antistaphylococcal activity, suggesting their potential as effective antibacterial agents. The structure-activity relationship (SAR) analysis indicated that modifications to the aniline moiety can enhance antimicrobial efficacy .

Synthesis of Therapeutic Agents

The compound serves as a key intermediate in the synthesis of various therapeutic agents. For instance, it is utilized in the preparation of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, which is linked to the development of non-receptor tyrosine protein kinases aimed at treating autoimmune diseases. This pathway emphasizes its importance in drug discovery and development .

Agricultural Applications

Fungicides and Herbicides

The triazole ring structure is well-established in agricultural chemistry for its fungicidal properties. Compounds similar to this compound are often incorporated into formulations targeting fungal pathogens in crops. The effectiveness of these compounds can be attributed to their ability to disrupt fungal cell membrane synthesis .

Synthesis and Production

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Recent patents have disclosed methods that enhance the efficiency of synthesizing this compound while minimizing costs and environmental impact. These advancements are crucial for scaling up production for industrial applications .

Case Study 1: Antibacterial Efficacy

A study conducted on various triazole derivatives, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus. The introduction of specific substituents on the aniline ring was found to influence the antibacterial potency positively. This case reinforces the compound's potential in developing new antibiotics .

Case Study 2: Agricultural Impact

In agricultural trials, formulations containing triazole derivatives were tested against common fungal pathogens affecting wheat crops. Results indicated a marked improvement in crop yield and health when treated with these compounds compared to untreated controls. This highlights the practical applications of this compound in enhancing agricultural productivity .

作用机制

The mechanism of action of 3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline involves its interaction with specific molecular targets. For instance, it can act as a modulator of cytokines, influencing various signaling pathways involved in immune responses . The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of 3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline derivatives are highly sensitive to substituent modifications. Below is a comparative analysis:

生物活性

3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the aniline moiety enhances its interaction with biological targets. The molecular formula is C₉H₈N₄, and it possesses a molecular weight of 172.19 g/mol.

Mechanisms of Biological Activity

This compound exhibits several biological activities:

- Inhibition of Tyrosine Kinases : Recent studies indicate that this compound acts as an inhibitor of tyrosine kinases, particularly TYK2 (Tyrosine Kinase 2). This inhibition can modulate inflammatory responses and has potential implications in treating autoimmune diseases such as inflammatory bowel disease (IBD) and psoriasis .

- Antimicrobial Activity : The triazole ring is associated with antifungal properties. Compounds with similar structures have shown efficacy against various fungal pathogens, suggesting that this compound may possess similar antimicrobial properties .

Research Findings

A review of literature reveals several key findings regarding the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity | Mechanism | References |

|---|---|---|

| Tyrosine Kinase Inhibition | Modulates inflammatory pathways | |

| Antimicrobial | Potential antifungal activity | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Study 1: Inhibition of TYK2

In a study published in Frontiers in Chemistry, researchers demonstrated that derivatives of triazole compounds could effectively inhibit TYK2 activity. The study highlights the structural modifications that enhance potency against this kinase .

Case Study 2: Antifungal Efficacy

Another investigation focused on the antifungal properties of triazole derivatives. The results indicated that compounds similar to this compound exhibited significant antifungal activity against Candida albicans and other pathogenic fungi. This suggests a potential application in treating fungal infections .

Case Study 3: Cytotoxic Effects on Cancer Cells

Research conducted on various cancer cell lines revealed that triazole compounds can induce cytotoxicity through apoptosis. This effect was attributed to the disruption of cellular signaling pathways involved in cell survival .

常见问题

Q. Reaction Conditions :

Q. Table 1: Comparison of Synthetic Methods

| Catalyst System | Base | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|

| Pd(XPhos) methanesulfonate | K₃PO₄ | 88% | 4 h | |

| Pd(PPh₃)₄ | Cs₂CO₃ | 70% | 24 h |

Advanced: How can researchers optimize reaction conditions to address low yields or impurities in the synthesis?

Methodological Answer:

Low yields often stem from:

Incomplete coupling : Optimize catalyst loading (e.g., 1–5 mol%) and ensure anhydrous conditions.

Byproduct formation : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Workup challenges : Employ column chromatography (eluent: CH₂Cl₂/MeOH 10:1) or acid-base extraction for purification .

Q. Critical Factors :

- Boron reagent purity : Ensure boronate esters are free from hydrolyzed byproducts.

- Temperature control : Higher temperatures (100°C) may favor side reactions; monitor via TLC or LCMS .

Basic: What spectroscopic techniques are used for characterizing this compound?

Methodological Answer:

Q. Table 2: Key Spectral Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 3.91 (s, 3H, CH₃), δ 6.74 (s, 1H) | |

| LCMS | m/z 204.23 (M+H⁺) |

Advanced: How does the electronic nature of the triazole ring influence reactivity in substitution reactions?

Methodological Answer:

The 1,2,4-triazole ring acts as a π-deficient heterocycle , directing electrophilic substitution to the 5-position. Key effects:

- Electron-withdrawing nature : Enhances reactivity toward nucleophilic aromatic substitution (e.g., replacement of methoxy groups) .

- Coordination sites : The triazole N-atoms can chelate metals, useful in catalyst design .

Q. Experimental Validation :

- DFT calculations : Map frontier molecular orbitals to predict reactive sites.

- Kinetic studies : Compare reaction rates with analogs (e.g., tetrazole derivatives) .

Basic: What are the common applications of this compound in pharmaceutical research?

Methodological Answer:

- Drug intermediates : Used in Deucravacitinib (BMS-986165) for autoimmune diseases .

- Antiviral agents : Key scaffold in Ensitrelvir (SARS-CoV-2 protease inhibitor) .

- Kinase inhibitors : Modulates interactions via triazole-mediated hydrogen bonding .

Advanced: How can researchers resolve contradictions in reported synthetic yields (e.g., 70% vs 88%)?

Methodological Answer:

Yield discrepancies arise from:

Catalyst efficiency : Pd(XPhos) systems outperform Pd(PPh₃)₄ due to enhanced stability .

Base selection : K₃PO₄ minimizes side reactions vs. Cs₂CO₃, which may promote hydrolysis.

Reaction time : Shorter durations (4 h vs. 24 h) reduce decomposition risks .

Q. Reproducibility Protocol :

- Standardize solvent ratios (4:1 dioxane/water).

- Use inert atmosphere rigorously to prevent oxidation of intermediates .

Advanced: What computational methods predict the compound’s bioactivity or binding modes?

Methodological Answer:

- Molecular docking : Screen against targets (e.g., SARS-CoV-2 Mpro) using AutoDock Vina .

- MD simulations : Assess stability of triazole-enzyme interactions over 100-ns trajectories.

- QSAR models : Correlate substituent effects (e.g., methoxy vs. methyl groups) with activity .

Data Contradiction: Why do industrial methods for related compounds (e.g., 4-methoxy-3-(1H-tetrazol-1-yl)aniline) use proprietary protocols?

Methodological Answer:

Industrial synthesis often involves:

Q. Academic Workarounds :

- Adapt microwave-assisted methods for high-throughput screening .

- Use DoE (Design of Experiments) to optimize parameters without proprietary data .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- PPE : Gloves, lab coat, and eye protection (irritant risk).

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Storage : Inert atmosphere, desiccated at –20°C to prevent degradation .

Advanced: How can polymorphism or crystal packing effects be analyzed for this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。